2-(2-Methyl-1,3-dioxan-2-yl)ethanol
Description
2-(2-Methyl-1,3-dioxan-2-yl)ethanol is a heterocyclic compound featuring a six-membered 1,3-dioxane ring with a methyl group at the 2-position and an ethanol side chain.
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-(2-methyl-1,3-dioxan-2-yl)ethanol |
InChI |
InChI=1S/C7H14O3/c1-7(3-4-8)9-5-2-6-10-7/h8H,2-6H2,1H3 |
InChI Key |
XCFLHJVGLAVRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCCO1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-(2-Methyl-1,3-dioxan-2-yl)ethanol, differing in ring size, heteroatoms, or substituents:
2-(1,3-Dioxolan-2-yl)ethanol
- Structure: Five-membered 1,3-dioxolane ring with an ethanol group .
- Molecular Formula : C₅H₁₀O₃.
- Key Differences : Smaller ring size (dioxolane vs. dioxane) reduces ring strain but decreases conformational flexibility.
- Properties : Lower molecular weight (118.13 g/mol) and higher polarity (XLogP3 = -0.5) compared to the dioxane analog .
Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate (Fructone)
- Structure : Dioxolane ring with methyl and ester groups .
- Molecular Formula : C₈H₁₄O₄.
- Key Differences : Ester functionality enhances volatility and flavor properties (used as a flavoring agent).
- Applications : Widely employed in perfumery and food additives due to its fruity aroma .
2-(2-Methyl-1,3-thiazol-4-yl)ethanol
- Structure: Thiazole ring (containing sulfur and nitrogen) with ethanol .
- Molecular Formula: C₆H₉NOS.
- Key Differences : Aromatic thiazole moiety introduces bioactivity and higher boiling point (248.7°C).
- Applications : Likely used in pharmaceuticals or agrochemicals due to thiazole’s role in bioactive molecules .
2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol
- Structure: Dioxane ring attached to a phenyl group and ethanol .
- Molecular Formula : C₁₀H₁₂O₃ (inferred).
- Key Differences : Aromatic substitution increases molecular rigidity and may reduce solubility in polar solvents .
Physicochemical Properties Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
